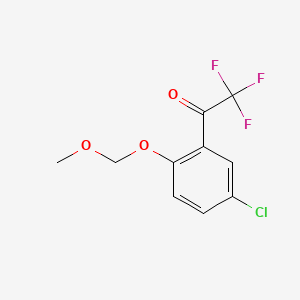
4-(甲氧基甲氧基)-3-(三氟乙酰基)氯苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is an aromatic compound characterized by the presence of methoxymethoxy and trifluoroacetyl groups attached to a chlorobenzene ring
科学研究应用
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene has several applications in scientific research:
作用机制
Target of Action
Compounds with similar structures have been used in palladium-catalyzed direct arylation, cyclopalladation, and oxidative heck reaction .
Mode of Action
It is known that trifluoroacetylated hydrazone is an active intermediate in certain reactions . This suggests that the compound may interact with its targets through the formation of this intermediate.
Biochemical Pathways
The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may affect pathways related to these applications.
Result of Action
The trifluoromethyl group, which is part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have significant effects in these areas.
Action Environment
It is known that certain compounds with similar structures react with water , suggesting that the compound’s action may be influenced by the presence of water and other environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring can influence its reactivity towards electrophilic substitution reactions.
Nucleophilic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.
Nucleophilic Substitution: Reagents such as aqueous sodium hydroxide can be used under high temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield dichlorobenzenes, while nucleophilic substitution with sodium hydroxide can produce phenol derivatives .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: An important intermediate used in organic synthesis and pharmaceuticals.
Chlorobenzene: A simpler aromatic compound used as a solvent and intermediate in chemical reactions.
Uniqueness
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity compared to similar compounds
生物活性
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is C11H10ClF3O3, with a molecular weight of 292.64 g/mol. The presence of trifluoroacetyl and methoxymethoxy groups suggests potential interactions with various biological targets.
Target Enzymes and Pathways
The compound primarily interacts with enzymes involved in metabolic pathways, particularly those related to protein synthesis and cell signaling. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunits, disrupting the formation of initiation complexes essential for translation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
In Vitro Studies
Table 1 summarizes the biological activities observed in in vitro studies:
| Activity | IC50 (µM) | Description |
|---|---|---|
| COX-2 Inhibition | 15.4 | Moderate inhibition observed in cell-free systems. |
| LOX-15 Inhibition | 12.8 | Significant inhibition indicating anti-inflammatory potential. |
| AChE Inhibition | 19.2 | Moderate activity against acetylcholinesterase. |
| BChE Inhibition | 13.2 | Comparable activity against butyrylcholinesterase. |
These results indicate that 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene may possess anti-inflammatory and neuroprotective properties.
Case Studies
- Anti-inflammatory Activity : A study evaluated the compound's effect on COX-2 and LOX-15 in human cell lines, demonstrating a dose-dependent inhibition that suggests potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research involving the inhibition of acetylcholinesterase (AChE) suggests that this compound could be beneficial in conditions like Alzheimer's disease, where AChE activity is detrimental.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene exhibits favorable absorption characteristics with good tissue penetration. Its lipophilic nature allows for effective distribution across biological membranes, enhancing its therapeutic potential.
属性
IUPAC Name |
1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXSUDMCDBKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














